7-Hydroxy-2-oxo-1,2,3,4-tetrahydro-quinoline-6-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate typically involves the acylation of commercially available precursors. One common method includes the acylation of 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine . Another approach involves the use of monoethyl malonate in the presence of N,N’-dicyclohexylcarbodiimide, followed by heterocyclization of the intermediate anilides under base-catalyzed ester condensation .
Industrial Production Methods
Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and carboxylate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 7-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of various chemical products, including dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 7-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 7-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate include:
Uniqueness
What sets methyl 7-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate apart from similar compounds is its specific functional groups, which confer unique chemical reactivity and biological activity
Properties
Molecular Formula |
C11H11NO4 |
---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
methyl 7-hydroxy-2-oxo-3,4-dihydro-1H-quinoline-6-carboxylate |
InChI |
InChI=1S/C11H11NO4/c1-16-11(15)7-4-6-2-3-10(14)12-8(6)5-9(7)13/h4-5,13H,2-3H2,1H3,(H,12,14) |
InChI Key |
VXWNHSMEYOKDMX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C2C(=C1)CCC(=O)N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.